molecular formula C₁₆¹³C₆H₁₄ B033276 Dibenz[a,c]anthracene CAS No. 215-58-7

Dibenz[a,c]anthracene

Cat. No. B033276
CAS RN: 215-58-7
M. Wt: 278.3 g/mol
InChI Key: RAASUWZPTOJQAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Dibenz[a,c]anthracene has been explored through multiple approaches. One notable method described the synthesis of dibenz[a,c]anthracene 10,11-oxide, highlighting the compound's instability and its rapid decomposition into hydroxydibenz[a,c]anthracene derivatives upon reaction with cold mineral acid. This oxide was further metabolized by rat liver preparations into a dihydroxy compound, showcasing a pathway for its biotransformation (Sims, 1972). Another innovative synthesis featured a triple benzannulation of naphthalene via a synthetic equivalent to 1,3,6-naphthotriyne, leading to the first synthesis involving a tandem aryne Diels-Alder cycloaddition-deoxygenation strategy (Mannes, Onyango, & Gribble, 2015).

Molecular Structure Analysis

The molecular structure of Dibenz[a,c]anthracene and its derivatives has been extensively studied, with research focusing on the synthesis and characterization of various macrocycles and mesophases. These studies reveal the structural versatility and potential applications of Dibenz[a,c]anthracene derivatives in materials science, such as in the formation of columnar liquid crystalline phases (Paquette et al., 2012).

Chemical Reactions and Properties

Dibenz[a,c]anthracene undergoes a variety of chemical reactions, forming complex derivatives with significant biological and environmental implications. The metabolism by rat liver preparations and the formation of highly polar bis-dihydrodiol epoxide-DNA adducts demonstrate the compound's reactivity and potential mutagenicity (Fuchs, Mlcoch, Platt, & Oesch, 1993).

Physical Properties Analysis

Investigations into the physical properties of Dibenz[a,c]anthracene derivatives, including their mesomorphic behavior and thermal stability, shed light on their potential for application in material science. For instance, novel hexaalkoxydibenz[a,c]anthracenes exhibit columnar liquid crystalline phases over broad temperature ranges, indicating their utility in the development of advanced materials (Paquette et al., 2012).

Chemical Properties Analysis

The chemical properties of Dibenz[a,c]anthracene, particularly its interactions with DNA, RNA, and proteins, have been a focal point of research due to the implications for carcinogenicity and environmental health. Studies on the binding of its epoxides and other derivatives to macromolecules in transformable cells provide insight into the mechanisms of action and potential risks associated with exposure to this compound (Kuroki et al., 1972).

Scientific Research Applications

  • Molecular Biology and Genetic Engineering : Dibenz[a,j]anthracene diol epoxide is used in constructing modified M13mp19-based vectors containing deoxyadenosine and deoxyguanosine adducts, as found in research by Gill et al. (1993) in "Chemical Research in Toxicology" (Gill et al., 1993).

  • Cancer Research : Studies have shown that derivatives of Dibenz[a,c]anthracene, such as its dihydrodiols, exhibit tumor-initiating activities. This was explored in studies by Chouroulinkov et al. (1983) in "Cancer Letters" (Chouroulinkov et al., 1983), and by Slaga et al. (1980) in "Cancer Research" (Slaga et al., 1980).

  • Biochemical Studies : The compound's epoxide form, such as dibenz[a,c]anthracene 10,11-oxide, has been synthesized and metabolized in rat liver preparations, contributing to biochemical research, as detailed by Sims (1972) in "The Biochemical Journal" (Sims, 1972).

  • Optoelectronic Applications : Dibenz[a,c]anthracene has been studied for its thermal and optoelectronic properties, particularly in the context of its suitability for stable devices due to its higher decomposition temperature compared to anthracene. This was explored by Hanif et al. (2013) in "Chemical Research in Chinese Universities" (Hanif et al., 2013).

  • Materials Science : Dibenz[a,j]anthracene-based macrocycles have been synthesized with potential use in various optoelectronic devices due to their high peak oscillator strength and luminescence efficiency. This application was studied by Chan et al. (2009) in the "Journal of the American Chemical Society" (Chan et al., 2009).

Safety And Hazards

Dibenz[a,c]anthracene is fatal if swallowed, in contact with skin, or if inhaled . It may cause cancer . Precautionary measures include obtaining special instructions before use, not breathing dust/fume/gas/mist/vapors/spray, not getting it in eyes, on skin, or on clothing, washing thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and in case of inadequate ventilation, wearing respiratory protection .

properties

IUPAC Name

benzo[b]triphenylene
Source PubChem
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InChI

InChI=1S/C22H14/c1-2-8-16-14-22-20-12-6-4-10-18(20)17-9-3-5-11-19(17)21(22)13-15(16)7-1/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAASUWZPTOJQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C4=CC=CC=C4C5=CC=CC=C5C3=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14
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DSSTOX Substance ID

DTXSID9049245
Record name Dibenz[a,c]anthracene
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Molecular Weight

278.3 g/mol
Source PubChem
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Physical Description

Slightly yellow solid; [MSDSonline]
Record name 1,2:3,4-Dibenzanthracene
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Product Name

Dibenz[a,c]anthracene

CAS RN

215-58-7, 414-29-9, 67775-07-9
Record name Benzo[b]triphenylene
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Record name Benzotriphenylene
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Record name Dibenzanthracene
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Record name Dibenzanthracene
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Record name Dibenz[a,c]anthracene
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Record name 2,3-BENZOTRIPHENYLENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,540
Citations
RG Harvey, C Leyba, M Konieczny, PP Fu… - The Journal of …, 1978 - ACS Publications
MHz, CDCI3) 6 12.04 (carboxyl, s, 1 H) and1. 41-0.62 (methyl and cyclopropyl, m, 9 H)] and IR spectra [(neat film)? oh 3520-3160,? cH 2880, i> c= o 1695, and ico 1240 cm-1], as well …
Number of citations: 26 pubs.acs.org
S Duan, J Turk, J Speigle, J Corbin… - The Journal of …, 2000 - ACS Publications
Halogenation of dibenz[a,c]anthracene (1) by NBS in CCl 4 affords the products of 9- and 10-monobromination in the ratio of 9:1. The reaction is accelerated by iodine, and HBr effects …
Number of citations: 53 pubs.acs.org
J DiGiovanni, J Rymer, TJ Slaga, RK Boutwell - Carcinogenesis, 1982 - academic.oup.com
In the present study, we have examined the effects of benzo[e]pyrene (B[e]P) and dibenz[a,c]anthracene (DB[a,c]A) on the skin tumor-initiating activities of methylated and …
Number of citations: 65 academic.oup.com
A Singh, PR Sharp - Journal of the American Chemical Society, 2006 - ACS Publications
1,4-Shifts of the carbon-bonded metal are observed on heating solutions of trans-bromo(dibenz[a,c]anthracen-9-yl)bis(triethylphosphine)platinum or trans-bromo(dibenz[a,c]anthracen-9…
Number of citations: 62 pubs.acs.org
S Lecoq, O Chalvet, H Strapelias, PL Grover… - Chemico-biological …, 1991 - Elsevier
Polar, ethyl acetate soluble metabolites formed in incubations of dibenz[a,c]-anthracene (DB[a,c]A), dibenz[a,h]anthracene (DB[a,h]A) and the related DB[a,h]A 3,4-diol and dibenz[a,j]…
Number of citations: 28 www.sciencedirect.com
PZ Mannes, EO Onyango… - The Journal of organic …, 2015 - ACS Publications
A new synthesis of dibenzo[a,c]anthracene (4) is described that features the generation, from tetrabromo-bis-triflate 1 and phenyllithium, of a 1,3,6-naphthotriyne (2) synthetic equivalent …
Number of citations: 16 pubs.acs.org
H Muddasir, Z Wang, B Yang, P Lu, Y Ma - Chemical Research in Chinese …, 2013 - Springer
The basic characteristics of anthracene(AN) and dibenz[a,c]anthracene(D[a,c]A) derivatives, important semiconductors, were systematically studied. Differential scanning calorimetry(…
Number of citations: 2 link.springer.com
ME Duncan, P Brookes - International Journal of Cancer, 1972 - Wiley Online Library
The metabolism and consequent macromolecular binding of dibenz(a,c)anthracene and dibenz(a,h) anthracene by mouse embryo cells in culture was compared at approximately equal…
Number of citations: 37 onlinelibrary.wiley.com
AD MacNicoll, PM Burden, H Rattle, PL Grover… - Chemico-Biological …, 1979 - Elsevier
The formation of trans-dihydrodiols from dibenz[a,c]anthracene, dibenz[a,h]anthracene and chrysene by chemical oxidation in an ascorbic acid-ferrous sulphate-EDTA system and by rat…
Number of citations: 26 www.sciencedirect.com
A Hewer, CS Cooper, O Ribeiro, K Pal… - …, 1981 - academic.oup.com
In rat liver microsomal preparations, the 10, 11-dihydro-diol of dibenz[a, c]anthracene (DBA) is metabolized to r -10, t -11-dihydroxy- t -12, 13-oxy-10, 11, 12, 13-tetrahydro-dibenz[a, c]…
Number of citations: 8 academic.oup.com

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